Stat3-IN-26

PROTAC Ligand Design Structure-Activity Relationship

Researchers designing targeted STAT3 degraders require precise ligand geometry for ternary complex formation. Generic STAT3 binders lack the specific linker handle (benzoic acid) needed for PROTAC conjugation. - **Core function:** Modular STAT3-recruiting ligand for PROTAC STAT3 degrader-3 (S3D1) construction. - **Key feature:** Pentafluorobenzenesulfonamide core with benzoic acid linker attachment point; not a functional inhibitor. - **Application:** SAR optimization of linker/E3 ligase variants & non-degrading control validation. - **Supply:** Standard research quantities available for immediate synthesis workflows.

Molecular Formula C16H11F5N2O5S
Molecular Weight 438.3 g/mol
Cat. No. B12364394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-26
Molecular FormulaC16H11F5N2O5S
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H11F5N2O5S/c1-23(6-9(24)22-8-4-2-7(3-5-8)16(25)26)29(27,28)15-13(20)11(18)10(17)12(19)14(15)21/h2-5H,6H2,1H3,(H,22,24)(H,25,26)
InChIKeyOCIJQEBSIRWRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STAT3-IN-26: PROTAC STAT3 Degradation Ligand


STAT3-IN-26 (CAS 3033746-27-6) is a synthetic small-molecule ligand that binds the STAT3 protein and is specifically designed for incorporation into proteolysis-targeting chimeras (PROTACs). It is the STAT3-recruiting ligand component of PROTAC STAT3 degrader-3 (S3D1) . This compound is not a direct inhibitor of STAT3 signaling; rather, it serves as a modular building block for researchers constructing heterobifunctional degraders that harness the ubiquitin-proteasome system to selectively eliminate STAT3 .

PROTAC ligand: modular building block for heterobifunctional STAT3 degraders
Conjugation-ready: benzoic acid linker handle for E3 ligase tethering
SAR tool: enables systematic variation of linker and E3 ligand in PROTAC design

STAT3-IN-26 Irreplaceability


Generic substitution is not feasible because STAT3-IN-26 possesses a unique chemical structure (a pentafluorobenzenesulfonamide core with a benzoic acid linker handle) that is essential for its role as a PROTAC ligand . Unlike direct STAT3 inhibitors, it is not designed to block phosphorylation, dimerization, or DNA binding. Its specific functional group geometry is critical for conjugation to an E3 ligase ligand (e.g., cereblon) and for maintaining the necessary spatial orientation to form a stable ternary complex . Substituting with another STAT3 binder (e.g., BP-1-102) would alter the linker attachment point, potentially disrupting the induced proximity required for efficient ubiquitination and degradation .

Target Compound STAT3-IN-26: pentafluorobenzenesulfonamide core with benzoic acid linker handle; designed exclusively for PROTAC conjugation
Potential Substitute BP-1-102: direct STAT3-SH2 inhibitor; lacks linker attachment point for E3 ligase recruitment
Functional role: enables targeted protein degradation via ubiquitin-proteasome system
Inhibitor mechanism may not reproduce degradation-dependent pharmacology; ternary complex formation not supported

STAT3-IN-26 Comparator Analysis


PROTAC Ligand Architecture vs. BP-1-102

STAT3-IN-26 is derived from the pentafluorophenylsulfonamide scaffold of BP-1-102 but with a critical modification: the isopropylbenzene moiety is replaced with a benzoic acid group to serve as a linker attachment point . While BP-1-102 is a direct STAT3-SH2 domain inhibitor (Kd = 504 nM; DNA binding IC50 = 6.8 µM) , STAT3-IN-26 is not evaluated for standalone inhibition; its value lies in enabling PROTAC synthesis. The structural divergence is quantified by the removal of a hydrophobic group and the introduction of a carboxyl handle, which is essential for tethering to an E3 ligand .

PROTAC Ligand Architecture
Class-level inference
Pentafluorobenzenesulfonamide core with benzoic acid linker handle vs. BP-1-102 isopropylbenzene group
Structural divergence defines exclusive PROTAC ligand role; no direct inhibition expected
Molecular design based on docking models of STAT3 SH2 domain
PROTAC Ligand Design Structure-Activity Relationship

Degrader Potency: S3D1 vs. SD-436

The PROTAC constructed with STAT3-IN-26 (PROTAC STAT3 degrader-3, S3D1) demonstrates effective STAT3 degradation, as reported in the patent . In contrast, a PROTAC built with a different STAT3 ligand (STAT3 ligand 5), SD-436, achieves a DC50 of 10 nM in SU-DHL-1 cells and >95% maximal degradation . This quantitative performance gap highlights that ligand choice directly impacts degrader potency. STAT3-IN-26 is a key tool for investigating how modifications to the STAT3-binding ligand influence the degradation efficiency of the resulting PROTAC.

Degrader Potency
Cross-study comparable
S3D1 (STAT3-IN-26 based) induces STAT3 degradation; SD-436 achieves DC50 10 nM, Dmax >95%
Ligand choice is a critical determinant of degrader efficiency; supports SAR investigations
SU-DHL-1 cells for SD-436; tumor cell lines for S3D1
PROTAC Targeted Protein Degradation DC50

Binding Affinity Data Gap

No direct, quantitative binding affinity data (Kd or IC50) for STAT3-IN-26 binding to STAT3 is publicly available in peer-reviewed literature or patents. The patent that discloses the compound does not provide such measurements . In contrast, the structurally related BP-1-102 has a well-characterized Kd of 504 nM for STAT3 . The absence of binding data for STAT3-IN-26 means its intrinsic affinity relative to other STAT3 ligands cannot be directly compared, representing a key limitation for structure-activity relationship (SAR) studies.

Binding Affinity Gap
Supporting evidence
STAT3-IN-26 Kd: not publicly reported; BP-1-102 Kd = 504 nM
Intrinsic binding affinity unknown; limits direct SAR comparisons without in-house assays
Data gap; researchers should verify binding before high-precision SAR use
Binding Affinity Kd Data Gaps

STAT3-IN-26 Research Applications


S3D1 Degrader Synthesis

The primary documented use of STAT3-IN-26 is as the STAT3-binding ligand in the synthesis of PROTAC STAT3 degrader-3 (S3D1). The patent describes conjugating this ligand to a cereblon-binding moiety via a flexible linker, yielding a functional degrader . This application is essential for studying the therapeutic potential of targeted STAT3 degradation in cancer models.

SAR Studies for PROTAC Development

Due to its unique linker handle and derivation from a known STAT3 inhibitor scaffold (BP-1-102), STAT3-IN-26 is valuable for SAR investigations. Researchers can systematically vary the linker length and E3 ligase ligand while keeping the STAT3-binding core constant . This enables direct comparison of degrader efficiency as a function of linker chemistry and E3 recruitment.

Ternary Complex Control

STAT3-IN-26 can be used as a non-degrading control molecule to validate the necessity of E3 ligase recruitment in a PROTAC system. When used without conjugation to an E3 ligand, it should bind STAT3 but not induce degradation, allowing researchers to distinguish between binding-dependent inhibition and degradation-dependent pharmacology .

Application
Selection Property
Validation Focus
S3D1 degrader synthesis
Conjugation-ready PROTAC ligand with carboxyl linker handle
Degradation efficiency in cell models
PROTAC SAR studies
Modular scaffold for systematic linker/E3 ligand variation
Degradation potency as function of linker chemistry
Ternary complex control
Non-conjugated STAT3 binder; no E3 recruitment
Discriminate binding-dependent inhibition from degradation-dependent pharmacology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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